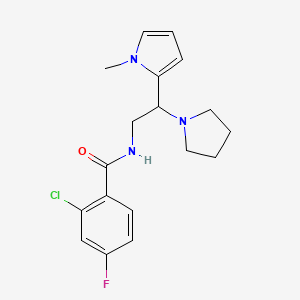

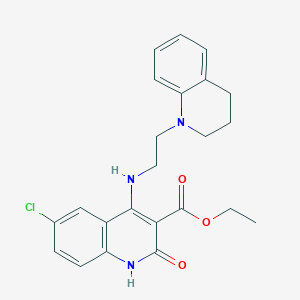

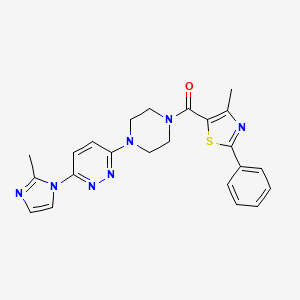

![molecular formula C22H23N5O3S2 B2414493 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide CAS No. 873002-10-9](/img/structure/B2414493.png)

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.58. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide”:

Pharmaceutical Development

This compound, with its unique triazolo[4,3-b]pyridazin structure, is being explored for its potential in drug development. Its structural features suggest it could act as a scaffold for designing new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders . The presence of the sulfonamide group is particularly significant, as it is known to enhance the bioavailability and metabolic stability of pharmaceutical agents.

Antimicrobial Agents

Research indicates that derivatives of triazolo[4,3-b]pyridazin have shown promising antimicrobial properties . This compound could be further investigated for its efficacy against a range of bacterial and fungal pathogens. Its potential to inhibit microbial growth makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Enzyme Inhibition Studies

The compound’s structure allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies . It can be used to design inhibitors for enzymes that play critical roles in disease pathways, such as kinases and proteases. This application is crucial for understanding enzyme functions and developing targeted therapies.

Cancer Research

Due to its potential cytotoxic effects, this compound is being studied for its application in cancer research . It can be used to develop new chemotherapeutic agents that target specific cancer cell lines. The compound’s ability to induce apoptosis in cancer cells is of particular interest, offering a pathway to more effective cancer treatments.

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies . It could be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research is focused on its potential to protect neurons from oxidative stress and inflammation.

Agricultural Chemistry

In agricultural chemistry, this compound could be used to develop new pesticides and herbicides. Its potential to inhibit the growth of certain pests and weeds makes it a valuable tool for improving crop yields and protecting plants from diseases.

These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.

Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo [1,5-a]pyridines from Enaminonitriles Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as enzyme inhibitors Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl) compounds Neuroprotective agents and their applications : Anti-inflammatory properties of triazolo compounds : Material science applications of triazolo compounds : Agricultural chemistry and pesticide development

Propriétés

IUPAC Name |

4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S2/c1-16-5-3-4-6-17(16)15-31-22-12-11-20-24-25-21(27(20)26-22)13-14-23-32(28,29)19-9-7-18(30-2)8-10-19/h3-12,23H,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRSVJSHRLNJJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

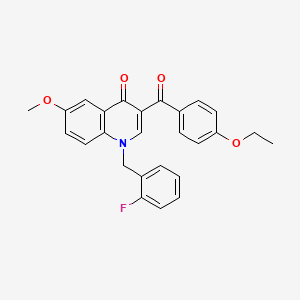

![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)

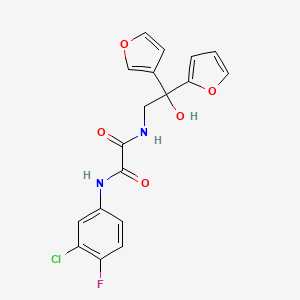

![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)

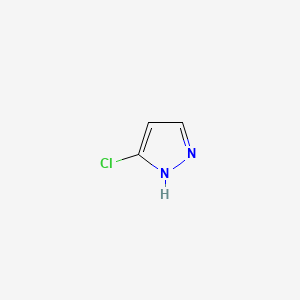

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)